4-Amino-2-chloro-6-methyl-5-nitropyrimidine
Overview
Description
4-Amino-2-chloro-6-methyl-5-nitropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN4O2 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Safety and Hazards
4-Amino-2-chloro-6-methyl-5-nitropyrimidine is classified as toxic . It has hazard statements H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-chloro-6-methyl-5-nitropyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it may interact with various biological targets, but specific interactions need further investigation .
Mode of Action
As a pyrimidine derivative, it may interact with biological targets through hydrogen bonding, given the presence of the amino and nitro groups . .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-known. Given its structural similarity to pyrimidine, it might interfere with nucleotide synthesis or other pyrimidine-related pathways. The exact pathways and their downstream effects are yet to be determined .
Pharmacokinetics
The compound is a solid under normal conditions and is soluble in hot alcohols, hot chloroform, DMSO, and ethyl acetate . These properties might influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its potential interaction with pyrimidine-related pathways, it might affect nucleotide synthesis or other cellular processes. Specific effects need to be confirmed through experimental studies .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it might be more active in certain environments . .
Properties
IUPAC Name |
2-chloro-6-methyl-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c1-2-3(10(11)12)4(7)9-5(6)8-2/h1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYVBFAHVINCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280911 | |
Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-06-5 | |
Record name | 5453-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-chloro-6-methyl-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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